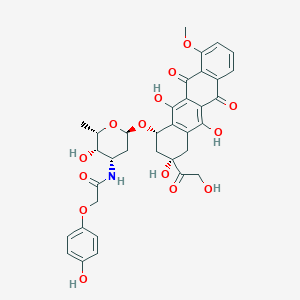
Doxorubicin-N-4-hydroxyphenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxorubicin-N-4-hydroxyphenoxyacetamide is a novel derivative of doxorubicin, a well-known anthracycline antibiotic that has been widely used in cancer chemotherapy. Doxorubicin-N-4-hydroxyphenoxyacetamide is synthesized by modifying the chemical structure of doxorubicin, which has been shown to improve its therapeutic efficacy and reduce its toxicity.
Mecanismo De Acción
The mechanism of action of Doxorubicin-N-4-hydroxyphenoxyacetamide is similar to that of doxorubicin, which involves intercalation into DNA, inhibition of topoisomerase II, and generation of free radicals. However, the hydroxyphenoxyacetamide group enhances its DNA-binding affinity and reduces its efflux from cancer cells, leading to increased cytotoxicity.
Efectos Bioquímicos Y Fisiológicos
Doxorubicin-N-4-hydroxyphenoxyacetamide has been shown to induce DNA damage, oxidative stress, and inflammation in cancer cells. It also affects various signaling pathways involved in cell proliferation, survival, and apoptosis. In addition, it has been shown to reduce the expression of multidrug resistance proteins, which are responsible for the resistance of cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Doxorubicin-N-4-hydroxyphenoxyacetamide in lab experiments include its high potency, selectivity, and reduced toxicity compared to doxorubicin. However, its synthesis is complex and requires specialized skills and equipment. In addition, its stability and solubility may vary depending on the experimental conditions.
Direcciones Futuras
For the research on Doxorubicin-N-4-hydroxyphenoxyacetamide include the development of more efficient and scalable synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy in various cancer types and animal models. Other potential applications of Doxorubicin-N-4-hydroxyphenoxyacetamide include the treatment of infectious diseases, such as tuberculosis and malaria, and the development of imaging agents for cancer diagnosis.
Métodos De Síntesis
The synthesis of Doxorubicin-N-4-hydroxyphenoxyacetamide involves the modification of the chemical structure of doxorubicin by introducing a hydroxyphenoxyacetamide group at the N-4 position of the sugar moiety. This modification is achieved through a series of chemical reactions, including protection, deprotection, coupling, and deprotection steps. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Doxorubicin-N-4-hydroxyphenoxyacetamide has been extensively studied for its potential application in cancer chemotherapy. Several in vitro and in vivo studies have demonstrated its superior anticancer activity compared to doxorubicin, as well as its reduced toxicity. It has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.
Propiedades
Número CAS |
131089-08-2 |
|---|---|
Nombre del producto |
Doxorubicin-N-4-hydroxyphenoxyacetamide |
Fórmula molecular |
C35H35NO14 |
Peso molecular |
693.6 g/mol |
Nombre IUPAC |
N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-(4-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C35H35NO14/c1-15-30(41)20(36-24(40)14-48-17-8-6-16(38)7-9-17)10-25(49-15)50-22-12-35(46,23(39)13-37)11-19-27(22)34(45)29-28(32(19)43)31(42)18-4-3-5-21(47-2)26(18)33(29)44/h3-9,15,20,22,25,30,37-38,41,43,45-46H,10-14H2,1-2H3,(H,36,40)/t15-,20-,22-,25-,30+,35-/m0/s1 |
Clave InChI |
GNIACNJUQXXBPR-BPESXHNNSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)COC6=CC=C(C=C6)O)O |
Otros números CAS |
131089-08-2 |
Sinónimos |
doxorubicin-N-4-hydroxyphenoxyacetamide p-DPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



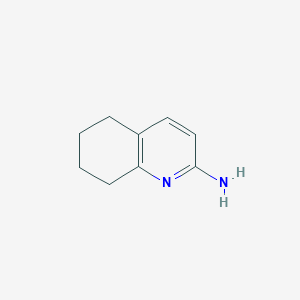
![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)
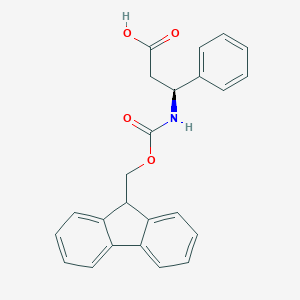
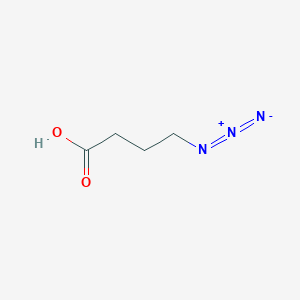
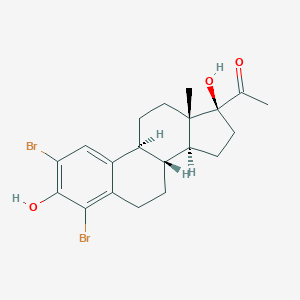


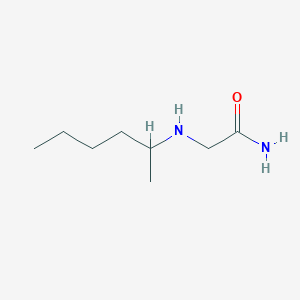
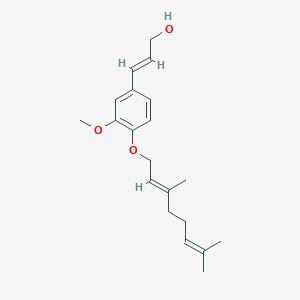


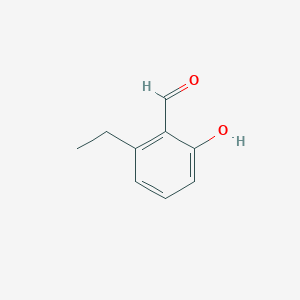
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)
